6'-(4-Methoxyphenyl)-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-G]chromen]-8'-one
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Overview
Description
6’-(4-Methoxyphenyl)-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-one is a complex organic compound belonging to the class of spirochromanones These compounds are characterized by a spiro linkage between a chromanone and a cyclohexane ring
Preparation Methods
The synthesis of 6’-(4-Methoxyphenyl)-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-one typically involves a multi-step process. One common method is the modified Algar–Flynn–Oyamada reaction, which uses NaOH and H₂O₂ to synthesize spirochromone-flavonol derivatives . The reaction conditions are optimized to achieve high yields without isolating intermediate chalcones. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction parameters to ensure consistency and purity.
Chemical Reactions Analysis
6’-(4-Methoxyphenyl)-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its antimicrobial activity , and its unique structure makes it a valuable target for drug discovery. In addition, its potential antioxidant and anti-inflammatory properties make it a candidate for further pharmacological studies.
Mechanism of Action
The mechanism of action of 6’-(4-Methoxyphenyl)-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-one involves its interaction with various molecular targets and pathways. The compound’s spiro linkage and methoxyphenyl group contribute to its ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar compounds include other spirochromanones and flavonoids, such as 7’-hydroxy-8’-phenyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]-chromene]-4’,6’-dione . These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of a spiro linkage and a methoxyphenyl group in 6’-(4-Methoxyphenyl)-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-one sets it apart from other related compounds, offering distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24O4 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)spiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one |
InChI |
InChI=1S/C24H24O4/c1-26-18-7-5-16(6-8-18)19-14-23(25)27-22-15-21-17(13-20(19)22)9-12-24(28-21)10-3-2-4-11-24/h5-8,13-15H,2-4,9-12H2,1H3 |
InChI Key |
MZDSBEDBQAVKPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=C4CCC5(CCCCC5)OC4=C3 |
Origin of Product |
United States |
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